N-(pyridin-4-yl)hydrazinecarboxamide

Catalog No.
S1527135
CAS No.
153539-26-5
M.F
C6H8N4O
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(pyridin-4-yl)hydrazinecarboxamide

CAS Number

153539-26-5

Product Name

N-(pyridin-4-yl)hydrazinecarboxamide

IUPAC Name

1-amino-3-pyridin-4-ylurea

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C6H8N4O/c7-10-6(11)9-5-1-3-8-4-2-5/h1-4H,7H2,(H2,8,9,10,11)

InChI Key

MJTBMALRTPNOQB-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1NC(=O)NN

Synonyms

Hydrazinecarboxamide, N-4-pyridinyl-

Canonical SMILES

C1=CN=CC=C1NC(=O)NN

Synthesis and Characterization:

Potential Applications:

While there is limited research directly focused on N-(pyridin-4-yl)hydrazinecarboxamide, studies have explored the potential applications of structurally similar compounds, particularly those containing the hydrazinecarboxamide moiety. These studies suggest that N-(pyridin-4-yl)hydrazinecarboxamide might hold promise in the following areas:

  • Antimycobacterial activity: Research has shown that some hydrazinecarboxamide derivatives exhibit antimycobacterial activity, meaning they can kill or inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis []. Further investigation is needed to determine if N-(pyridin-4-yl)hydrazinecarboxamide possesses similar properties.
  • Other biological activities: Studies have also identified potential antifungal, antiviral, and anticancer properties associated with some hydrazinecarboxamide derivatives [, ]. However, more research is required to understand if N-(pyridin-4-yl)hydrazinecarboxamide exhibits similar activities.

N-(pyridin-4-yl)hydrazinecarboxamide is an organic compound characterized by the presence of a pyridine ring and a hydrazinecarboxamide functional group. Its chemical formula is C7_{7}H8_{8}N4_{4}O, and it features a hydrazine moiety linked to a carboxamide group and a pyridine ring at the para position. This compound has garnered interest due to its potential applications in medicinal chemistry and material science.

, including:

  • Hydrazone Formation: It can react with aldehydes or ketones to form hydrazones, which are compounds containing the functional group R1_{1}=N-NH-R2_{2}.
  • Acylation: The amide group can undergo acylation reactions, leading to derivatives with enhanced biological activity.
  • Nucleophilic Substitution: The nitrogen atoms in the hydrazine can act as nucleophiles, participating in substitution reactions with electrophiles.

Research indicates that N-(pyridin-4-yl)hydrazinecarboxamide exhibits significant biological activities:

  • Antitumor Properties: Studies have shown that derivatives of this compound can inhibit tumor growth, suggesting potential as anticancer agents .
  • Antimicrobial Activity: It has demonstrated effectiveness against various bacterial strains, indicating its utility in developing antimicrobial agents .
  • Enzyme Inhibition: Compounds related to N-(pyridin-4-yl)hydrazinecarboxamide have been studied for their ability to inhibit specific enzymes, which could be beneficial in treating diseases linked to enzyme dysregulation.

The synthesis of N-(pyridin-4-yl)hydrazinecarboxamide typically involves several steps:

  • Formation of Hydrazinecarboxamide: Starting from hydrazine and a suitable carboxylic acid derivative (like an acid chloride), hydrazinecarboxamide can be synthesized.
  • Pyridine Substitution: The hydrazinecarboxamide is then reacted with pyridine derivatives under appropriate conditions (e.g., heating or using catalytic agents) to achieve the final product.
  • Purification: The product is purified using recrystallization or chromatography techniques.

N-(pyridin-4-yl)hydrazinecarboxamide finds applications in various fields:

  • Pharmaceuticals: Its derivatives are explored as potential drugs for cancer and infectious diseases.
  • Material Science: The compound may be used in synthesizing novel materials with specific electronic properties due to its unique structure.
  • Agriculture: Potential applications in developing agrochemicals aimed at pest control.

Studies on N-(pyridin-4-yl)hydrazinecarboxamide interactions reveal its ability to bind with biological macromolecules:

  • DNA Binding: Research indicates that this compound can intercalate into DNA, affecting replication and transcription processes, which is crucial for its antitumor activity .
  • Protein Interactions: It has been shown to interact with specific proteins, modulating their activity and potentially leading to therapeutic effects.

Several compounds share structural similarities with N-(pyridin-4-yl)hydrazinecarboxamide. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
N-(pyridin-2-yl)hydrazinecarboxamideSimilar structure but different pyridine positionPotentially different biological activity
2-(pyridin-4-yl)-1H-imidazoleContains an imidazole ringExhibits distinct pharmacological properties
1-(pyridin-3-yl)-3-methylureaUrea functional groupUnique mechanism of action

These compounds highlight the structural versatility within the class of hydrazine derivatives while emphasizing the unique properties of N-(pyridin-4-yl)hydrazinecarboxamide that may lead to specific biological activities.

XLogP3

-0.4

Dates

Last modified: 04-14-2024

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